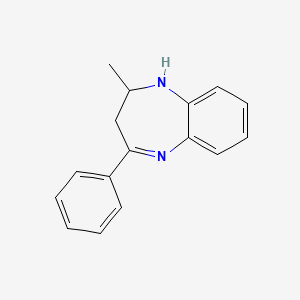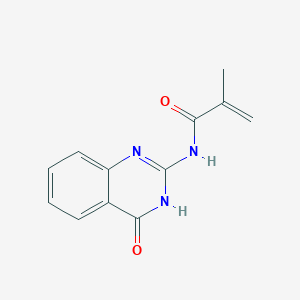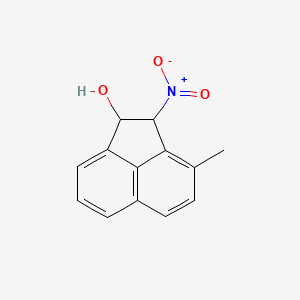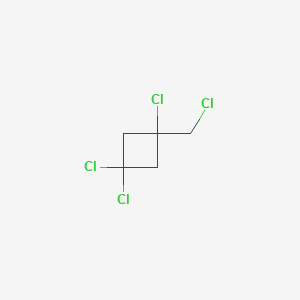
1,1,3-Trichloro-3-(chloromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is a chlorinated cycloalkane compound. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to a cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the free radical chlorination of cyclobutane in the presence of chlorine gas and ultraviolet light. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light to initiate the free radical mechanism.
Reagents: Chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclobutane is exposed to chlorine gas under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trichloro-3-(chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination: Strong bases like sodium ethoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Elimination: Formation of cyclobutene.
Oxidation: Formation of cyclobutanone or cyclobutanol.
Applications De Recherche Scientifique
1,1,3-Trichloro-3-(chloromethyl)cyclobutane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane involves its interaction with molecular targets through its chlorinated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include:
Alkylation of DNA: Leading to potential mutagenic effects.
Interaction with Enzymes: Inhibiting or modifying enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2-Trichloro-3-(chloromethyl)cyclobutane
- 1,1,3-Trichloro-2-(chloromethyl)cyclobutane
- 1,2,3-Trichloro-3-(chloromethyl)cyclobutane
Uniqueness
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is unique due to its specific arrangement of chlorine atoms and the chloromethyl group on the cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
116453-94-2 |
|---|---|
Formule moléculaire |
C5H6Cl4 |
Poids moléculaire |
207.9 g/mol |
Nom IUPAC |
1,1,3-trichloro-3-(chloromethyl)cyclobutane |
InChI |
InChI=1S/C5H6Cl4/c6-3-4(7)1-5(8,9)2-4/h1-3H2 |
Clé InChI |
OUPNVCMPYWNLKT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(Cl)Cl)(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


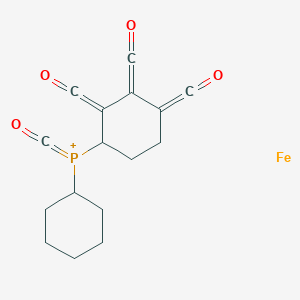
-lambda~5~-arsane](/img/structure/B14307048.png)
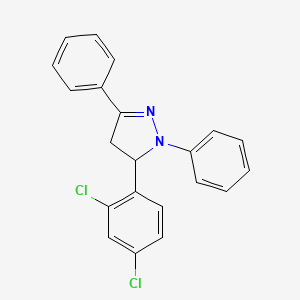
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)
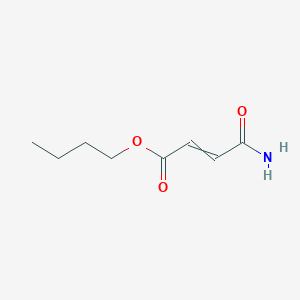
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
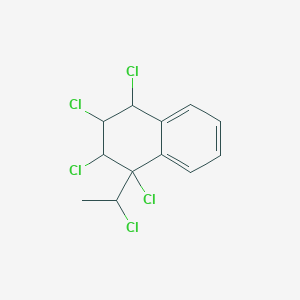

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
